molecular formula C20H28N2O3 B8040733 tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate CAS No. 1630086-22-4

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B8040733
CAS No.: 1630086-22-4
M. Wt: 344.4 g/mol
InChI Key: HUJVIXVNRMGGAJ-UHFFFAOYSA-N
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Description

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate (Boc) protectionThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a potential candidate for drug design and discovery .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
  • tert-Butyl N-(2-hydroxyethyl)-N-methylcarbamate

Uniqueness

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is unique due to its naphthalene ring system, which provides additional stability and reactivity compared to other similar compounds. This structural feature allows for more diverse applications in various fields .

Properties

IUPAC Name

tert-butyl N-[6-(diethylaminomethyl)-5-hydroxynaphthalen-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-6-22(7-2)13-14-11-12-15-16(18(14)23)9-8-10-17(15)21-19(24)25-20(3,4)5/h8-12,23H,6-7,13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJVIXVNRMGGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134980
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630086-22-4
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630086-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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